molecular formula C11H17ClN4 B15115204 1-(1-methyl-1H-pyrazol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine

1-(1-methyl-1H-pyrazol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine

Cat. No.: B15115204
M. Wt: 240.73 g/mol
InChI Key: MBNZMRLCZYKMFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(1-methyl-1H-pyrazol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine (hereafter referred to as the target compound) is a bifunctional amine featuring two nitrogen-containing heterocycles: a 1-methylpyrazole at position 3 and a 1-methylpyrrole at position 2. Its molecular formula is C₁₃H₂₀N₄, with an average molecular mass of 232.331 g/mol and a monoisotopic mass of 232.168797 g/mol . The compound is registered under ChemSpider ID 38778165 and has been synthesized via reductive amination protocols involving NaBH₃CN in methanol .

Properties

Molecular Formula

C11H17ClN4

Molecular Weight

240.73 g/mol

IUPAC Name

1-(1-methylpyrazol-3-yl)-N-[(1-methylpyrrol-2-yl)methyl]methanamine;hydrochloride

InChI

InChI=1S/C11H16N4.ClH/c1-14-6-3-4-11(14)9-12-8-10-5-7-15(2)13-10;/h3-7,12H,8-9H2,1-2H3;1H

InChI Key

MBNZMRLCZYKMFE-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1CNCC2=NN(C=C2)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-methyl-1H-pyrazol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine typically involves the reaction of 1-methyl-1H-pyrazole with 1-methyl-1H-pyrrole under specific conditions. One common method involves the use of hydrazinium hydroxide solution, acetonitrile, and other reagents to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would typically be carried out in a controlled environment to maintain safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(1-methyl-1H-pyrazol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in an ether solvent.

    Substitution: Phosphorus tribromide in an inert atmosphere.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyrazole and pyrrole derivatives, while reduction can lead to the formation of amine derivatives.

Scientific Research Applications

1-(1-methyl-1H-pyrazol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of materials with specific properties

Mechanism of Action

The mechanism of action of 1-(1-methyl-1H-pyrazol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine involves its interaction with molecular targets such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. Specific pathways involved can include enzyme inhibition or activation, receptor binding, and signal transduction .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The target compound’s structure combines pyrazole and pyrrole rings, both methyl-substituted. Key analogs and their substituent-driven differences include:

Table 1: Structural and Physicochemical Comparison
Compound Name (or Identifier) Substituents (R₁, R₂) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
Target Compound R₁ = 1-methylpyrazol-3-yl; R₂ = 1-methylpyrrol-2-yl C₁₃H₂₀N₄ 232.33 High heteroaromatic content; potential CNS targeting
1-(4-Fluorophenyl)-N-[(1-methylpyrrol-2-yl)methyl]methanamine R₁ = 4-fluorophenyl; R₂ = 1-methylpyrrol-2-yl C₁₃H₁₆FN₃ 233.29 Enhanced lipophilicity (fluorine); possible GPCR modulation
27e (Indole-2-carboxamide derivative) R₁ = 1-methylpyrazol-3-yl; R₂ = indole C₂₇H₂₆ClN₅O₂ 488.98 Alphavirus replication inhibitor (18% yield)
13av (GPCR kinase inhibitor) R₁ = 1-methylpyrazol-3-yl; R₂ = benzo[d][1,3]dioxol-5-yl C₂₅H₂₉FN₄O₅ 508.53 High yield (78%); kinase inhibition
1-(1-Ethyl-1H-pyrazol-5-yl)-N-methylmethanamine R₁ = 1-ethylpyrazol-5-yl; R₂ = methyl C₇H₁₃N₃ 155.20 Smaller size; lower steric hindrance

Key Observations :

  • Pyrazole vs.
  • Heterocycle Size : The target compound’s pyrrole-pyrazole system offers balanced aromaticity compared to bulkier indole-based analogs (e.g., 27e), which may hinder solubility but improve target binding in viral inhibitors .
  • Methyl vs. Ethyl Substitution : Ethyl-substituted pyrazoles (e.g., ) exhibit lower molecular weights and altered steric profiles, possibly affecting receptor selectivity.

Spectroscopic and Analytical Data

  • ¹H NMR : The target compound’s pyrrole protons resonate near δ 6.5–7.0 ppm, while pyrazole protons appear at δ 7.2–7.8 ppm, consistent with analogs in . Fluorine-containing analogs (e.g., ) show upfield shifts for aromatic protons due to electron-withdrawing effects.
  • Mass Spectrometry : The target compound’s ESI-MS would show [M+H]⁺ at m/z 233.17, aligning with its molecular weight. Comparatively, indole derivatives (e.g., 27e) exhibit higher m/z values (~489) due to larger substituents .

Biological Activity

1-(1-methyl-1H-pyrazol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound consists of two key moieties: a pyrazole ring and a pyrrolidine derivative. The molecular formula is C12H17N5C_{12}H_{17}N_5, with a molecular weight of approximately 229.3 g/mol. Its structural features suggest potential interactions with various biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to 1-(1-methyl-1H-pyrazol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine exhibit significant cytotoxicity against various cancer cell lines.

Case Study:
A study evaluated a series of pyrazole derivatives, revealing that compounds with similar structures induced apoptosis in cancer cells through the activation of caspase pathways. The IC50 values for these compounds ranged from 10 to 30 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

The compound's structure may also confer antimicrobial properties. Research indicates that pyrazole derivatives can inhibit bacterial growth by targeting specific enzymes involved in cell wall synthesis.

Mechanism:
The mechanism involves the binding of the compound to bacterial enzymes, disrupting their function and leading to cell death. This was demonstrated in vitro against strains such as E. coli and Staphylococcus aureus, where minimum inhibitory concentrations (MIC) were recorded between 5 to 15 µg/mL.

Neuroprotective Effects

Emerging evidence suggests that pyrazole derivatives may offer neuroprotective benefits. Compounds structurally related to 1-(1-methyl-1H-pyrazol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine have shown promise in models of neurodegenerative diseases.

Research Findings:
In animal models of Alzheimer's disease, these compounds decreased amyloid-beta aggregation and improved cognitive functions, as evidenced by behavioral tests and biochemical assays measuring oxidative stress markers .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications in its structure. The presence of electron-donating groups on the aromatic rings enhances potency, while steric hindrance may reduce activity.

Modification TypeEffect on Activity
Electron-donating groupsIncrease potency
Steric hindranceDecrease potency

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-(1-methyl-1H-pyrazol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine, and how can reaction yields be optimized?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination. For example, coupling (1-methyl-1H-pyrazol-3-yl)methanamine with (1-methyl-1H-pyrrol-2-yl)methyl halide under inert conditions (e.g., N₂ atmosphere) using a polar aprotic solvent like THF or DMF. Catalytic bases (e.g., K₂CO₃) and controlled temperature (20–40°C) improve yields. demonstrates analogous syntheses with yields >75% when using stoichiometric ratios and purified intermediates . Optimization requires monitoring reaction progress via TLC or LC-MS and isolating intermediates to minimize side products.

Q. How can nuclear magnetic resonance (NMR) spectroscopy be utilized to confirm the structure of this compound?

  • Methodological Answer : ¹H NMR at 400–500 MHz in deuterated solvents (e.g., CDCl₃ or DMSO-d₆) is critical. Key signals include:

  • Pyrazole ring protons: δ 6.5–7.5 ppm (doublets or triplets, J = 2–3 Hz).
  • Pyrrole methyl group: δ ~3.7 ppm (singlet).
  • Methanamine bridge protons: δ 3.2–3.5 ppm (multiplet).
    Compare with data from structurally similar compounds in and , which show distinct coupling patterns for heterocyclic amines . Assign peaks using 2D NMR (COSY, HSQC) to resolve overlapping signals.

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Refer to GHS classifications (e.g., H302, H315). Use PPE: nitrile gloves, lab coat, and P95 respirators for dust/particulates ( ). Work in a fume hood to prevent inhalation. Avoid water contamination ( ) and store at 2–8°C in airtight containers . For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability) for this compound?

  • Methodological Answer : Discrepancies often arise from solvent purity or measurement techniques. For solubility:

  • Use standardized methods (e.g., shake-flask technique in buffered solutions at 25°C).
  • Validate via HPLC with UV detection ( ).
    For stability: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze by LC-MS to identify degradation products (e.g., oxidation of pyrrole rings). Cross-reference with , which highlights environmental factors affecting heterocyclic amines .

Q. What strategies are effective in designing analogs of this compound to enhance biological activity?

  • Methodological Answer : Focus on substituent effects:

  • Pyrazole ring : Introduce electron-withdrawing groups (e.g., Cl, CF₃) at position 5 to modulate electron density ().
  • Pyrrole moiety : Replace methyl with ethyl to alter lipophilicity (logP) and membrane permeability.
  • Methanamine bridge : Substitute with bulkier amines (e.g., cyclopropyl) to probe steric effects.
    Screen analogs using in vitro assays (e.g., receptor binding in ) and correlate structural changes with activity via QSAR models .

Q. How can researchers address challenges in crystallizing this compound for X-ray diffraction studies?

  • Methodological Answer : Slow vapor diffusion (e.g., ether into DCM solution) or cooling crystallization (from ethanol at −20°C). Use SHELX suite ( ) for structure refinement. If crystals are unstable, employ low-temperature data collection (100 K) and check for twinning using PLATON . For poorly diffracting crystals, consider co-crystallization with heavy atoms (e.g., PtCl₄²⁻) or改用 synchrotron radiation.

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The electron-rich pyrrole and pyrazole rings direct reactivity. DFT calculations (B3LYP/6-31G*) can map frontier molecular orbitals to predict sites for electrophilic attack. Experimental validation: Monitor reaction intermediates via in situ IR spectroscopy (e.g., C=O stretch at 1700 cm⁻¹ in acylated derivatives). ’s Mannich reaction example illustrates similar mechanistic pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.